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Compound of Interest

Compound Name: K00546

Cat. No.: B1662397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
K00546 is a potent, small-molecule inhibitor targeting multiple protein kinases, with significant

activity against Cyclin-Dependent Kinases (CDKs) and CDC-like Kinases (CLKs). Its ability to

modulate fundamental cellular processes, including cell cycle progression and alternative

splicing, has positioned it as a valuable tool in cancer research and drug discovery. This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and biological activities of K00546. Detailed experimental protocols for in vitro

kinase inhibition assays and cell cycle analysis are presented, alongside visualizations of the

key signaling pathways affected by this compound.

Chemical Structure and Physicochemical Properties
K00546, with the chemical name 5-amino-N-(2,6-difluorophenyl)-3-((4-

sulfamoylphenyl)amino)-1H-1,2,4-triazole-1-carbothioamide, is a complex heterocyclic

molecule. Its structure is characterized by a central 1,2,4-triazole ring, substituted with

functional groups that contribute to its kinase binding affinity and specificity.
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Property Value Reference

CAS Number 443798-47-8 [1]

Molecular Formula C₁₅H₁₃F₂N₇O₂S₂ [1]

Molecular Weight 425.43 g/mol [1]

Exact Mass 425.0540 g/mol [1]

IUPAC Name

5-amino-N-(2,6-

difluorophenyl)-3-((4-

sulfamoylphenyl)amino)-1H-

1,2,4-triazole-1-carbothioamide

[1]

SMILES

S=C(N1N=C(NC2=CC=C(S(=

O)

(N)=O)C=C2)N=C1N)NC3=C(

F)C=CC=C3F

[1]

InChI Key
ARIOBGGRZJITQX-

UHFFFAOYSA-N
[1]

Appearance Solid powder [1]

Purity >98% [1]

Solubility
DMSO: 100 mg/mL (235.05

mM; requires sonication)
[2]

Biological Activity and Target Profile
K00546 is a potent inhibitor of several key protein kinases involved in cell cycle regulation and

signal transduction. Its primary targets are CDK1 and CDK2, which are crucial for the G2/M

and G1/S transitions of the cell cycle, respectively. Additionally, K00546 demonstrates

significant inhibitory activity against CLK1 and CLK3, kinases that play a vital role in the

regulation of alternative splicing. The compound binds to the ATP-binding site of these kinases.

[3] The table below summarizes the in vitro inhibitory activities of K00546 against a panel of

protein kinases.
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Target Kinase IC₅₀ (nM) Reference

CDK1/cyclin B 0.6 [3][4]

CDK2/cyclin A 0.5 [3][4]

CLK1 8.9 [3][4][5]

CLK3 29.2 [3][4][5]

VEGF-R2 32 [2]

GSK-3 140 [2]

PKA 5,200 [2]

Casein kinase-1 2,800 [2]

MAP kinase (ERK-2) 1,000 [2]

Calmodulin kinase 8,900 [2]

PDGF-Rβ 1,600 [2]

Signaling Pathways
CDK1/Cyclin B-Mediated G2/M Transition
K00546's potent inhibition of the CDK1/Cyclin B complex directly impacts the G2/M checkpoint

of the cell cycle.[6] By blocking CDK1 activity, K00546 prevents the phosphorylation of key

substrates required for entry into mitosis, leading to cell cycle arrest at the G2 phase.
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Caption: CDK1/Cyclin B pathway and its inhibition by K00546.

CLK1-Mediated Regulation of Alternative Splicing
K00546 inhibits CLK1, a key regulator of alternative pre-mRNA splicing.[7] CLK1

phosphorylates serine/arginine-rich (SR) proteins, which are essential components of the

spliceosome.[8] Inhibition of CLK1 by K00546 disrupts the normal phosphorylation of SR

proteins, leading to alterations in splicing patterns.[9]
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Caption: CLK1-mediated alternative splicing and its inhibition by K00546.
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Experimental Protocols
In Vitro Kinase Inhibition Assay
This section provides a generalized protocol for determining the half-maximal inhibitory

concentration (IC₅₀) of K00546 against a target kinase. The specific reagents and conditions

should be optimized for each kinase.

Objective: To quantify the potency of K00546 in inhibiting the activity of a specific protein

kinase.

Materials:

Recombinant active protein kinase

Specific peptide substrate for the kinase

K00546 (stock solution in DMSO)

Adenosine triphosphate (ATP)

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

Detection reagent (e.g., ADP-Glo™, Kinase-Glo™, phosphospecific antibody)

384-well white microplates

Microplate reader (luminescence or fluorescence)

Procedure:

Compound Preparation: Prepare a serial dilution of K00546 in kinase assay buffer. A typical

starting concentration range would be from 1 µM down to 0.01 nM. Include a DMSO-only

control (0% inhibition) and a no-enzyme control (100% inhibition).

Kinase Reaction:

Add 5 µL of the diluted K00546 or control to the wells of the microplate.
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Add 10 µL of the kinase solution to each well.

Incubate at room temperature for 10 minutes to allow for inhibitor binding.

Initiate the reaction by adding 10 µL of a solution containing the peptide substrate and

ATP. The final ATP concentration should be close to the Kₘ for the specific kinase.

Incubate the plate at 30°C for 60 minutes.

Detection:

Stop the kinase reaction by adding 25 µL of the detection reagent (e.g., ADP-Glo™

Reagent).

Incubate at room temperature for 40 minutes.

Add 50 µL of a second detection reagent if required by the kit (e.g., Kinase Detection

Reagent in the ADP-Glo™ assay) and incubate for another 30 minutes.

Measure the luminescence or fluorescence signal using a microplate reader.

Data Analysis:

Calculate the percentage of inhibition for each concentration of K00546 relative to the

controls.

Plot the percentage of inhibition against the logarithm of the K00546 concentration.

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using

appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry
This protocol describes a general workflow for analyzing the effect of K00546 on the cell cycle

distribution of a cancer cell line.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1662397?utm_src=pdf-body
https://www.benchchem.com/product/b1662397?utm_src=pdf-body
https://www.benchchem.com/product/b1662397?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation and Treatment

Cell Harvesting and Fixation

Staining and Analysis

1. Seed cells in
6-well plates

2. Treat with K00546
(various concentrations)

and DMSO control

3. Incubate for 24-48 hours

4. Harvest cells
(trypsinization)

5. Wash with ice-cold PBS

6. Fix in cold 70% ethanol

7. Stain with Propidium Iodide
(PI) and RNase A

8. Analyze by
flow cytometry

9. Determine percentage of cells
in G1, S, and G2/M phases

Click to download full resolution via product page

Caption: Experimental workflow for cell cycle analysis.
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Procedure:

Cell Culture and Treatment:

Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in 6-well plates and allow them to

adhere overnight.

Treat the cells with varying concentrations of K00546 (e.g., 0.1, 1, 10, 100 nM) and a

DMSO vehicle control.

Incubate the cells for 24 to 48 hours.

Cell Harvesting and Fixation:

Harvest the cells by trypsinization and collect them by centrifugation.

Wash the cell pellet with ice-cold PBS.

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

Incubate at -20°C for at least 2 hours.

Staining and Flow Cytometry:

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and

RNase A.

Incubate in the dark at room temperature for 30 minutes.

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per

sample.[10]

Data Analysis:

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content

histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the
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cell cycle.

Conclusion
K00546 is a potent multi-kinase inhibitor with significant potential as a research tool and a

starting point for the development of novel therapeutics. Its well-defined inhibitory profile

against key cell cycle and splicing kinases provides a clear mechanism of action. The

experimental protocols and pathway diagrams provided in this guide offer a solid foundation for

researchers and drug development professionals to further investigate the biological effects

and therapeutic potential of K00546 and related compounds. Further studies are warranted to

explore its efficacy and safety in preclinical models of cancer and other diseases characterized

by aberrant cell proliferation and splicing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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